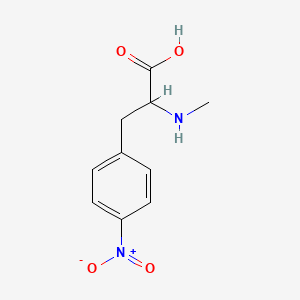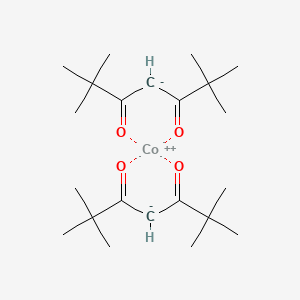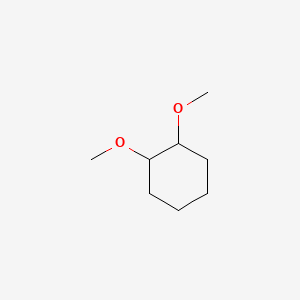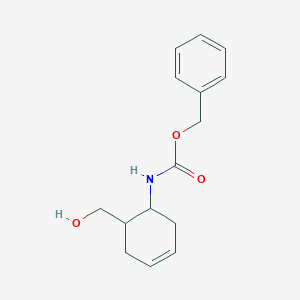
Benzyl trans-(6-hydroxymethyl)-cyclohex-3-enylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Carbamato de bencilo (trans-6-(hidroximetil)ciclohex-3-en-1-il) es un compuesto químico con la fórmula molecular C15H19NO3 y un peso molecular de 261.32 g/mol . Este compuesto se utiliza principalmente en entornos de investigación y es conocido por sus propiedades estructurales únicas, que incluyen un grupo bencilo unido a un anillo de ciclohexeno con un sustituyente hidroximetil y un grupo funcional carbamato .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Carbamato de bencilo (trans-6-(hidroximetil)ciclohex-3-en-1-il) generalmente implica la reacción de cloroformiato de bencilo con trans-6-(hidroximetil)ciclohex-3-en-1-amina . La reacción se lleva a cabo en condiciones básicas, a menudo utilizando una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción . La mezcla de reacción generalmente se agita a temperatura ambiente durante varias horas para asegurar la conversión completa de los materiales de partida al producto deseado .
Métodos de producción industrial
Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El Carbamato de bencilo (trans-6-(hidroximetil)ciclohex-3-en-1-il) puede sufrir varias reacciones químicas, que incluyen:
Sustitución: El grupo bencilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio acuoso a temperaturas elevadas.
Reducción: Hidruro de litio y aluminio en éter anhidro a temperatura ambiente.
Sustitución: Hidruro de sodio en dimetilformamida (DMF) como solvente.
Principales productos formados
Aplicaciones Científicas De Investigación
El Carbamato de bencilo (trans-6-(hidroximetil)ciclohex-3-en-1-il) tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del Carbamato de bencilo (trans-6-(hidroximetil)ciclohex-3-en-1-il) involucra su interacción con dianas moleculares y vías específicas. El grupo hidroximetil puede formar enlaces de hidrógeno con macromoléculas biológicas, mientras que el grupo carbamato puede interactuar con enzimas y receptores . Estas interacciones pueden modular la actividad de estas dianas, lo que lleva a varios efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
- Carbamato de bencilo (trans-6-(aminometil)ciclohex-3-en-1-il)
- Carbamato de bencilo (trans-6-(carboxi)ciclohex-3-en-1-il)
- Carbamato de bencilo (trans-6-(metoximetil)ciclohex-3-en-1-il)
Singularidad
El Carbamato de bencilo (trans-6-(hidroximetil)ciclohex-3-en-1-il) es único debido a sus características estructurales específicas, incluida la presencia de un grupo hidroximetil y un grupo funcional carbamato. Estas características confieren una reactividad química y una actividad biológica distintas en comparación con compuestos similares .
Propiedades
IUPAC Name |
benzyl N-[6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-7,13-14,17H,8-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHBEOTYCFUFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1CO)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-9-[2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one;N,N-diethylethanamine](/img/structure/B12323586.png)
![1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B12323588.png)
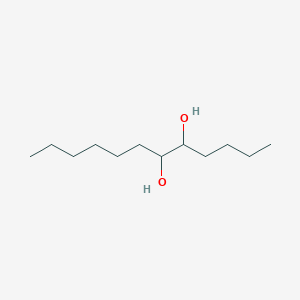
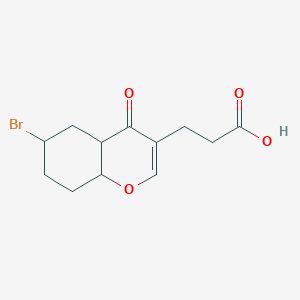
![5-butan-2-yl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12323611.png)
![[3-Carboxy-2-(15-carboxypentadecanoyloxy)propyl]-trimethylazanium](/img/structure/B12323623.png)

![5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12323638.png)
![[6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12323646.png)
![(1R,11S,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[11.4.3.0^{1,13.0^{2,10.0^{4,8]icosa-2,4(8),9,15-tetraen-14-one](/img/structure/B12323650.png)
